2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide
Description
2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thia-diazatricyclo framework, and an acetamide moiety
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S2/c1-18(2)30(19-11-5-4-6-12-19)24(32)17-35-28-29-26-25(20-13-7-10-16-23(20)36-26)27(33)31(28)21-14-8-9-15-22(21)34-3/h4-6,8-9,11-12,14-15,18H,7,10,13,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNQUKVMBBBNJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=CC=C5OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide typically involves multiple steps. The starting materials often include 2-methoxyphenyl isocyanate and other reagents that facilitate the formation of the thia-diazatricyclo framework . The reaction conditions usually require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
4-Methoxyphenylacetic acid: Known for its applications in organic synthesis and potential biological activities.
2-Propanone, 1-(4-methoxyphenyl)-: Utilized in the synthesis of various organic compounds.
Uniqueness
2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide stands out due to its unique thia-diazatricyclo framework, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-{[4-(2-methoxyphenyl)-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a complex organic molecule that exhibits significant biological activity. This article will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes multiple functional groups that contribute to its biological activity. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O3S |
| Molecular Weight | 358.45 g/mol |
| IUPAC Name | 2-{[4-(2-methoxyphenyl)-3-oxo...} |
| InChI Key | [InChI Key Here] |
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity, influence receptor interactions, and affect cellular signaling pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to physiological changes.
- Cell Signaling : The compound may interfere with intracellular signaling pathways, impacting cell proliferation and apoptosis.
Anticancer Properties
Research has indicated that this compound exhibits anticancer activity through several mechanisms:
- Apoptosis Induction : Studies have demonstrated that it can trigger programmed cell death in various cancer cell lines.
- Cell Cycle Arrest : The compound has been shown to halt the progression of the cell cycle in cancer cells, leading to reduced proliferation.
Antimicrobial Activity
The compound also displays notable antimicrobial properties:
- Bacterial Inhibition : It has been tested against various bacterial strains, showing effective inhibition of growth.
- Fungal Activity : Preliminary studies suggest antifungal properties that warrant further investigation.
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Testing :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
